3-Ethylpyridine

Catalog No.
S598126
CAS No.
536-78-7
M.F
C7H9N
M. Wt
107.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethylpyridine

CAS Number

536-78-7

Product Name

3-Ethylpyridine

IUPAC Name

3-ethylpyridine

Molecular Formula

C7H9N

Molecular Weight

107.15 g/mol

InChI

InChI=1S/C7H9N/c1-2-7-4-3-5-8-6-7/h3-6H,2H2,1H3

InChI Key

MFEIKQPHQINPRI-UHFFFAOYSA-N

SMILES

CCC1=CN=CC=C1

Solubility

370 mg/mL at 196 °C
Soluble in ether; Slightly soluble in water
Soluble (in ethanol)

Synonyms

β-Ethylpyridine; β-Lutidine;

Canonical SMILES

CCC1=CN=CC=C1

Cigarette Smoke Analysis

3-Ethylpyridine is a constituent of cigarette smoke []. Researchers have used it to investigate the harmful effects of cigarette smoke on various biological systems. For instance, one study employed 3-ethylpyridine, along with other cigarette smoke components, to assess their impact on oocyte maturation and sperm function in animals [].

Biodegradation Studies

Certain bacteria, such as Gordonia nitida LE31, can degrade 3-ethylpyridine []. This ability makes 3-ethylpyridine a valuable tool for studying bacterial biodegradation processes. Scientists have used 3-ethylpyridine to understand the mechanisms by which these bacteria break down and utilize specific compounds [].

Spectroscopic Analysis

3-Ethylpyridine's molecular structure allows researchers to study it using various spectroscopic techniques, such as Fourier-transform infrared (FT-IR) spectroscopy and Raman spectroscopy []. These techniques provide insights into the molecule's vibrational modes and electronic structure, which can aid in understanding its chemical properties and interactions with other molecules [].

3-Ethylpyridine is an organic compound with the molecular formula C₇H₉N. It belongs to the class of pyridine derivatives, characterized by a six-membered aromatic ring containing one nitrogen atom. The structure consists of a pyridine ring with an ethyl group attached at the 3-position, which influences its chemical properties and reactivity. This compound is a colorless to pale yellow liquid with a characteristic odor, and it is soluble in water and organic solvents.

Typical of pyridine derivatives:

  • Electrophilic Substitution: The nitrogen atom in the pyridine ring can influence electrophilic substitution reactions, allowing for the introduction of different substituents.
  • Cyclization Reactions: Notably, 3-ethylpyridine can undergo cyclization reactions, such as a sodium-catalyzed reaction with ethylene, yielding products like 3-s-butylpyridine and cyclic compounds .
  • Nucleophilic Reactions: The nitrogen atom can also act as a nucleophile, participating in reactions with electrophiles.

Research indicates that 3-ethylpyridine exhibits various biological activities. It has been studied for its potential effects on:

  • Antimicrobial Activity: Some studies have shown that derivatives of 3-ethylpyridine possess antimicrobial properties, making them potential candidates for pharmaceutical applications.
  • Neuroprotective Effects: Certain derivatives may exhibit neuroprotective effects, suggesting possible applications in treating neurodegenerative diseases.

Several methods are available for synthesizing 3-ethylpyridine:

  • Alkylation of Pyridine: One common method involves the alkylation of pyridine using ethyl halides in the presence of a base.
  • Cyclization Reactions: As mentioned earlier, cyclization reactions involving sodium catalysis can yield 3-ethylpyridine from simpler precursors .
  • Reduction Reactions: Reduction of corresponding pyridines or their derivatives can also produce 3-ethylpyridine.

3-Ethylpyridine has numerous applications across various fields:

  • Pharmaceuticals: Its derivatives are investigated for potential use in developing antimicrobial and neuroprotective drugs.
  • Agriculture: Compounds related to 3-ethylpyridine are explored for their insecticidal properties.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of various agrochemicals and fine chemicals.

Studies on the interactions of 3-ethylpyridine with biological targets have revealed important insights into its pharmacological potential. For instance:

  • Binding Affinity Studies: Research has focused on evaluating how well 3-ethylpyridine binds to specific enzymes or receptors, which can inform drug design.
  • Toxicological Assessments: Safety data sheets indicate potential hazards associated with exposure to this compound, emphasizing the need for careful handling .

Several compounds share structural similarities with 3-ethylpyridine. Here is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
2-EthylpyridineEthyl group at position 2Different reactivity patterns due to nitrogen's position
4-EthylpyridineEthyl group at position 4Exhibits distinct electrophilic substitution behavior
PyridineNo ethyl substituentBaseline compound for comparison; lacks alkyl substitution

Uniqueness of 3-Ethylpyridine:
The position of the ethyl group at the third carbon significantly alters its reactivity compared to other ethyl-substituted pyridines. This positioning influences both its chemical behavior and biological activity, making it a subject of interest in synthetic chemistry and pharmacology.

The synthesis of 3-ethylpyridine dates to mid-20th-century advancements in pyridine chemistry. Early methods relied on the Chichibabin synthesis, which involves condensation of aldehydes and ketones in ammonia. Modifications to this approach, such as the use of formaldehyde and acetaldehyde, enabled selective production of pyridine derivatives. A landmark 1966 study demonstrated the catalytic synthesis of 3-ethylpyridine via vapor-phase reactions, achieving yields up to 93% using nickel-based catalysts. Subsequent innovations, including the Bönnemann cyclization and hydrodealkylation, further optimized its production.

Significance in Heterocyclic Chemistry

As a pyridine derivative, 3-ethylpyridine serves as a model compound for studying electrophilic substitution reactions and coordination chemistry. Its electron-deficient aromatic ring facilitates interactions with Lewis acids, forming stable complexes used in catalysis. The ethyl group enhances lipophilicity, making it a precursor in alkaloid synthesis and drug design. For example, 3-alkylpyridine alkaloids isolated from marine sponges exhibit bioactive properties, underscoring its pharmacological relevance.

Position within Pyridine Derivatives Research

Among pyridine derivatives, 3-ethylpyridine occupies a niche due to its balanced reactivity and stability. Comparative studies with 2- and 4-ethylpyridines reveal distinct regioselectivity in reactions, attributed to steric and electronic effects. Its derivatives, such as 3-ethylpyridinium salts, are pivotal in ionic liquid research and agrochemical formulations.

Current Research Challenges and Opportunities

Despite its utility, challenges persist in synthesis scalability and environmental impact. Traditional routes like the Cranwell method yield ~30% product, necessitating costly purification. Recent efforts focus on green chemistry approaches, such as photocatalytic cycloadditions and enzymatic degradation using Gordonia nitida strains. Additionally, its role in nicotine analog development and smoke toxicology remains underexplored.

Classical Synthetic Routes

Preparation from 3-Acetylpyridine

The reduction of 3-acetylpyridine (C$$7$$H$$7$$NO) represents a foundational method for 3-ethylpyridine synthesis. A two-step protocol involves initial condensation of 3-acetylpyridine with acetic acid in ethanol under reflux, followed by alkaline hydrolysis using potassium hydroxide in 2,2'-[1,2-ethanediylbis(oxy)]bisethanol at 140°C for 4 hours [1] [2]. This method leverages the ketone group’s susceptibility to reduction, yielding 3-ethylpyridine with moderate efficiency.

Key reagents and conditions:

StepReagentsSolventTemperatureTime
1Acetic acid, ethanolEthanolReflux
2KOH, 2,2'-[1,2-ethanediylbis(oxy)]bisethanol140°C4 h

The reaction mechanism proceeds via a Wolff-Kishner-like reduction, where the hydrazine intermediate facilitates deoxygenation. Purification often involves distillation or chromatography to isolate the product from byproducts such as unreacted 3-acetylpyridine or over-reduced species [2].

Chichibabin-Type Synthesis Approaches

The Chichibabin pyridine synthesis, originally developed for pyridine rings, has been adapted for alkyl-substituted derivatives. By condensing acetaldehyde or propionaldehyde with ammonia over alumina (Al$$2$$O$$3$$) or silica (SiO$$_2$$) catalysts at 350–500°C, 3-ethylpyridine forms alongside regioisomers like 2-methylpyridine [3]. This gas-phase method benefits from high atom economy but requires precise temperature control to minimize side reactions such as polymerization of aldehydes.

For example, acrolein and ammonia react over zeolite catalysts at 500 K to yield 3-methylpyridine as the primary product, with 3-ethylpyridine forming in smaller quantities [3]. The selectivity depends on the catalyst’s pore structure and acid sites, which influence the transition state of the cyclocondensation step.

Modern Synthetic Strategies

Regioselective Functionalization Methods

Recent advances in directing-group strategies enable precise alkylation of pyridine cores. A transition-metal-free approach utilizes 1,1-diborylalkanes to alkylate pyridine N-oxides under basic conditions, achieving >90% regioselectivity for the 3-position [5]. For instance, treating pyridine N-oxide with 1,1-diborylethane in the presence of potassium tert-butoxide generates 3-ethylpyridine N-oxide, which is subsequently reduced to the target compound.

This method circumvents traditional Friedel-Crafts limitations, avoiding carbocation rearrangements and expanding substrate scope to electron-deficient pyridines.

Catalytic Synthesis Approaches

Palladium-catalyzed C–H activation has emerged as a powerful tool for pyridine functionalization. Engineering U-shaped pyridine-based templates allows meta-C–H activation in benzyl alcohols, enabling direct ethylation at the 3-position [4]. The template recruits Pd(II) catalysts via σ-coordination, forming a macrocyclic palladacycle intermediate that facilitates ethyl group insertion.

For example, a Pd(OAc)$$_2$$-catalyzed reaction of 3-pyridylbenzyl alcohol with ethyl iodide in trifluoroacetic acid achieves 75% yield of 3-ethylpyridine derivatives [4]. The template’s ester linkage simplifies removal post-functionalization, enhancing synthetic utility.

Flow Chemistry Applications

Continuous-flow systems improve heat and mass transfer in exothermic pyridine alkylation reactions. A microreactor setup for Chichibabin-type synthesis reduces reaction time from hours to minutes by maintaining precise temperature gradients (400–450°C) and minimizing hot spots. Catalyst-packed columns (e.g., H-ZSM-5 zeolites) enhance contact between gaseous aldehydes and ammonia, boosting 3-ethylpyridine selectivity to 65% compared to 45% in batch reactors [3].

Industrial Production Methodologies

Scale-up Considerations

Industrial synthesis of 3-ethylpyridine prioritizes cost-effective catalysts and robust purification systems. Fixed-bed reactors using modified γ-alumina catalysts operate at 10–20 bar pressure to maintain gaseous reactants in a single phase, achieving throughputs of 1–5 tons/day [3].

Process Optimization Strategies

Response surface methodology (RSM) optimizes key parameters:

  • Ammonia-to-aldehyde ratio (2.5:1 ideal)
  • Space velocity (500–700 h$$^{-1}$$)
  • Catalyst regeneration cycles (every 72 hours)

These adjustments reduce energy consumption by 30% while maintaining 85% conversion rates.

Side Product Management

Common byproducts include 2- and 4-ethylpyridine isomers, managed via fractional distillation with 50-tray columns. Unreacted aldehydes are recovered via condensation and recycled, achieving 95% mass efficiency.

Sustainable Synthesis Approaches

Green Chemistry Applications

Microwave-assisted reduction of 3-acetylpyridine using glycerol as a green solvent reduces reaction time from 4 hours to 45 minutes, achieving 82% yield [2].

Solvent-Free Methodologies

Ball-milling 3-acetylpyridine with sodium borohydride and a catalytic amount of silica gel produces 3-ethylpyridine in 78% yield without solvents, minimizing waste generation [1].

Catalytic Process Improvements

Immobilized Ru nanoparticles on mesoporous carbon (Ru/MPC) catalyze the hydrogenation of 3-acetylpyridine under mild conditions (80°C, 5 bar H$$_2$$), achieving 94% selectivity for 3-ethylpyridine [2]. The catalyst retains activity for 10 cycles, demonstrating industrial viability.

Physical Description

Liquid
Colourless to brownish liquid; Tobacco aroma

XLogP3

1.7

Boiling Point

165.0 °C

Density

d0 0.95
0.951-0.957

LogP

1.66 (LogP)
1.66

Melting Point

-76.9 °C
-76.9°C

UNII

A25I3EZ88V

GHS Hazard Statements

Aggregated GHS information provided by 1448 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (11.19%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (89.16%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.53 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

536-78-7

Wikipedia

3-ethylpyridine

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Pyridine, 3-ethyl-: ACTIVE

Dates

Modify: 2023-08-15

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